tert-butyl N-methyl-N-[4-(prop-2-yn-1-yloxy)phenyl]carbamate
Description
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(4-prop-2-ynoxyphenyl)carbamate |
InChI |
InChI=1S/C15H19NO3/c1-6-11-18-13-9-7-12(8-10-13)16(5)14(17)19-15(2,3)4/h1,7-10H,11H2,2-5H3 |
InChI Key |
IQFPNKFMANWQGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)OCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-methyl-N-[4-(prop-2-yn-1-yloxy)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(prop-2-yn-1-yloxy)phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product. The final product is purified using techniques like recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-methyl-N-[4-(prop-2-yn-1-yloxy)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups replacing the prop-2-yn-1-yloxy group.
Scientific Research Applications
tert-butyl N-methyl-N-[4-(prop-2-yn-1-yloxy)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-[4-(prop-2-yn-1-yloxy)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl N-methyl-N-[4-(prop-2-yn-1-yloxy)phenyl]carbamate with structurally analogous carbamates, emphasizing substituent effects on physicochemical properties and reactivity:
Key Structural and Functional Insights:
Alkyne vs. Hydroxy/Amino Groups: The propargyloxy group in the target compound enables click chemistry, distinguishing it from hydroxy- or aminomethyl-substituted analogs . Hydroxy and amino groups enhance solubility but may reduce stability under acidic/basic conditions compared to the inert tert-butyl-propargyl combination .
Electron-withdrawing groups (e.g., methanesulfonyl in ) decrease carbamate nitrogen basicity, altering reactivity in nucleophilic substitutions.
Crystallographic Behavior :
- Compounds with hydrogen-bonding motifs (e.g., hydroxybenzyl in ) exhibit distinct crystal packing patterns, as analyzed via SHELX and ORTEP .
- The propargyloxy group’s linear geometry may favor specific intermolecular interactions, impacting melting points and solubility .
Safety Profiles :
- While the target compound’s toxicity is unspecified, tert-butyl carbamates with primary amines (e.g., ) are labeled harmful if swallowed, suggesting similar handling precautions may apply.
Biological Activity
Tert-butyl N-methyl-N-[4-(prop-2-yn-1-yloxy)phenyl]carbamate is an organic compound that has garnered attention for its biological activity, particularly in medicinal chemistry and drug development. This compound features a tert-butyl carbamate moiety linked to a phenyl ring, which is further substituted with a prop-2-yn-1-yloxy group. This unique structure allows it to participate in various chemical reactions and biological interactions, making it a subject of interest in research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 247.29 g/mol. The compound's structural complexity enhances its reactivity and potential applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 247.29 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound primarily revolves around the hydrolysis of the carbamate group, which releases active amines capable of interacting with specific enzymes or receptors. The prop-2-yn-1-yloxy group may also facilitate click chemistry reactions, enhancing its utility in bioconjugation processes essential for drug development and molecular biology applications.
Pharmacological Studies
Research indicates that compounds similar to this compound exhibit significant pharmacological effects:
- Anti-inflammatory Activity : In studies involving structurally related carbamates, compounds showed promising anti-inflammatory effects, with inhibition percentages ranging from 39% to 54% when tested against standard drugs like indomethacin .
- Neuroprotective Effects : Certain derivatives have demonstrated protective effects against neurotoxic agents such as amyloid beta (Aβ) peptides, reducing inflammation and oxidative stress in astrocytes .
- Potential Anticancer Activity : Some studies suggest that similar compounds can inhibit the activity of p-glycoprotein, which is involved in multidrug resistance in cancer cells, indicating potential for overcoming resistance in cancer therapies .
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory activity of several tert-butyl carbamate derivatives. Among these, one compound exhibited a significant inhibition rate of 54% in a carrageenan-induced rat paw edema model, demonstrating its potential as an anti-inflammatory agent.
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective properties of a related compound against Aβ-induced cytotoxicity in astrocytes. The results indicated that treatment with the compound improved cell viability significantly compared to controls treated only with Aβ .
Q & A
Q. What advanced techniques characterize the electronic effects of the propargyloxy substituent on the carbamate group?
- Methodological Answer :
- UV-Vis spectroscopy : Compare λₘₐₓ shifts in polar vs. nonpolar solvents to assess charge-transfer transitions .
- NBO analysis : Calculate hyperconjugative interactions (e.g., n(O)→σ*(C–N)) using Gaussian09 .
- Electrochemical profiling : Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF6) to measure oxidation potentials of the propargyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
